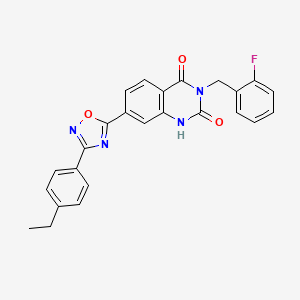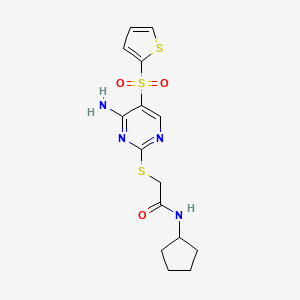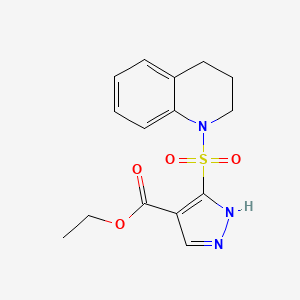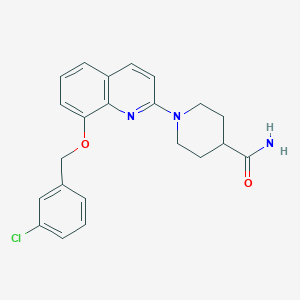![molecular formula C23H22N4O4 B11270085 5-(2-methoxyethyl)-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11270085.png)
5-(2-methoxyethyl)-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE
- 5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE
Uniqueness
This compound is unique due to its specific structural features and the presence of both methoxyethyl and methoxyphenyl groups
Eigenschaften
Molekularformel |
C23H22N4O4 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
5-(2-methoxyethyl)-N-(3-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-30-12-11-26-14-19(22(28)24-16-7-6-10-18(13-16)31-2)21-20(15-26)23(29)27(25-21)17-8-4-3-5-9-17/h3-10,13-15H,11-12H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
PWEDTYUIXBBDJL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270004.png)


![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11270024.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11270032.png)

![2-(4-Ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11270051.png)
![8-methoxy-N-(3-morpholinopropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B11270066.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11270074.png)
![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11270079.png)
![3-(3,5-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11270088.png)


![3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11270102.png)
